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Abstract
Quifenadine (hydrochloride), a second-generation antihistamine, presents a unique

pharmacological profile characterized by a dual mechanism of action: competitive antagonism

of peripheral histamine H1 receptors and activation of diamine oxidase (DAO), the primary

enzyme responsible for histamine degradation.[1][2] This dual action may offer therapeutic

advantages, particularly in patients who respond poorly to other antihistamines.[1][2] Primarily

marketed in Russia and Eastern European countries under the trade name Fenkarol,

Quifenadine is indicated for various allergic conditions, including allergic rhinitis and urticaria.[1]

[3][4] Notably, its quinuclidine core structure is associated with antiarrhythmic properties, a

feature that distinguishes it from other agents in its class and has been explored in pediatric

cardiology.[1][2][4] With a favorable safety profile marked by minimal sedative and

anticholinergic effects due to its limited ability to cross the blood-brain barrier, Quifenadine

represents a significant area of interest for further pharmacological investigation and clinical

development.[1][3]

Mechanism of Action
Quifenadine hydrochloride exerts its therapeutic effects through a multi-faceted mechanism,

distinguishing it from many other antihistamines.

H1 Receptor Antagonism
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The primary mechanism of action is the competitive blockade of peripheral histamine H1

receptors.[3][5] Histamine, released from mast cells and basophils during an allergic response,

binds to H1 receptors on various cells (e.g., smooth muscle, endothelial cells), triggering the

characteristic symptoms of allergy such as itching, vasodilation, and increased vascular

permeability.[5][6][7] Quifenadine competitively binds to these receptors, preventing histamine

from exerting its effects.[5] As a second-generation agent, it shows high selectivity for

peripheral H1 receptors with low affinity for central nervous system receptors, which underlies

its non-sedating profile.[1][3]

Activation of Diamine Oxidase (DAO)
A unique characteristic of Quifenadine is its ability to activate diamine oxidase (DAO), an

enzyme that catalyzes the degradation of endogenous histamine.[1][2][4] This action is

reported to break down approximately 30% of the body's histamine, thereby reducing the

overall histamine load in tissues.[2][4] This dual-action—blocking histamine's effects and

promoting its degradation—may contribute to its efficacy in patients who are less responsive to

H1 receptor antagonists alone.[1][2]

Anti-Inflammatory and Mast Cell Stabilizing Properties
Emerging evidence suggests that Quifenadine possesses anti-inflammatory and mast cell-

stabilizing properties.[5][6] By preventing the degranulation of mast cells, it can reduce the

release of histamine and other pro-inflammatory mediators, offering an additional layer of

therapeutic action beyond receptor blockade.[5][6]

Diagram: Dual Mechanism of Action of Quifenadine
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Caption: Dual mechanism of Quifenadine: H1 receptor blockade and DAO activation.

Pharmacodynamics
The pharmacodynamic effects of Quifenadine are a direct result of its mechanism of action.

Antihistaminic Effects: Quifenadine effectively reduces histamine-mediated effects such as

bronchoconstriction and smooth muscle spasms in the intestines.[4] It mitigates the

hypotensive effects of histamine and its impact on capillary permeability.[4] Its antipruritic

and desensitizing properties are well-defined.[4]

Sedative Properties: Compared to first-generation antihistamines like diphenhydramine,

Quifenadine has minimal sedative effects.[1] Its low lipophilicity and quinuclidine structure

limit its penetration across the blood-brain barrier, thus avoiding significant central nervous

system depression.[1][3]

Anticholinergic Effects: The drug exhibits only a weak cholinolytic (anticholinergic) effect,

resulting in a lower incidence of side effects like dry mouth and urinary retention compared to

older antihistamines.[3][4]
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Antiarrhythmic Properties: The quinuclidine nucleus in Quifenadine's structure is thought to

confer antiarrhythmic properties, potentially through the blockade of calcium and potassium

channels.[1][2][4] This has been demonstrated in clinical settings, particularly in pediatric

patients with premature beats.[1][8]

Pharmacokinetics
The pharmacokinetic profile of Quifenadine supports its classification as a second-generation

antihistamine. While comprehensive data is not fully available in all public domains, key

parameters have been reported.[9]

Table 1: Pharmacokinetic Parameters of Quifenadine Hydrochloride

Parameter Value Reference(s)

Absorption

Bioavailability (Oral) ~45% [4]

Time to Peak Plasma (Tmax) ~1 hour [4]

Distribution

Volume of Distribution (Vd) 3.5 L

Protein Binding Not Available [9]

Metabolism

Site Primarily Hepatic [4][6]

Metabolizing Enzymes
Suspected Cytochrome P450

involvement
[3]

Elimination

Clearance 0.8 L/h/kg

Elimination Half-life Not Available [5][9]

Route of Excretion Primarily Renal [6]
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Clinical Efficacy & Safety
Quifenadine is primarily indicated for the treatment of allergic rhinitis, acute and chronic

urticaria, angioedema, and other allergic dermatoses.[3][4] A notable area of investigation is its

use in cardiology.

Efficacy in Allergic Conditions
Clinical use in Eastern Europe has established its efficacy in reducing symptoms of allergic

rhinitis and urticaria, such as sneezing, rhinorrhea, and pruritus.[1][3] Its superiority in

antihistaminic activity and duration of action compared to diphenhydramine has been noted.[4]

Efficacy in Cardiac Arrhythmias
A randomized controlled pilot trial investigated the antiarrhythmic properties of Quifenadine in

children with frequent premature beats (PB).

Table 2: Summary of Randomized Controlled Trial of Quifenadine in Pediatric Arrhythmia
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Parameter
Quifenadine
Group (n=54)

Amiodarone
Group (n=50)

p-value Reference(s)

Patient

Population

Children (mean

age 10.8 ± 3.2

years) with

frequent

ventricular or

supraventricular

premature beats

Children (mean

age 10.8 ± 3.2

years) with

frequent

ventricular or

supraventricular

premature beats

N/A [1][8]

Dosage
2 mg/kg/day for 2

weeks

9 mg/kg/day for 2

weeks
N/A [1][8]

Primary Efficacy

Full

Antiarrhythmic

Effect*

43% (23/54) 74% (37/50) 0.02 [1][8]

Secondary

Outcomes

Heart Rate (Day)
88.5 ± 8.4

beats/min

79.6 ± 7.8

beats/min
0.04 [1][8]

Heart Rate

(Night)

67.3 ± 6.2

beats/min

56.1 ± 5.7

beats/min
0.04 [1][8]

Safety

Incidence of Side

Effects

2% (drowsiness,

headache)
40% <0.05 [1][8][10]

*Full antiarrhythmic effect defined as >75% reduction in premature beats from baseline.

The study concluded that while Quifenadine is less potent than amiodarone, its significantly

better safety profile makes it a potentially advantageous option, especially in children.[1][8]

Safety and Tolerability
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Quifenadine is generally well-tolerated.[3]

Common Side Effects: Include mild drowsiness (though significantly less than first-

generation antihistamines), dry mouth, and gastrointestinal disturbances (nausea, abdominal

discomfort).[3]

Contraindications: Known hypersensitivity to the drug. Caution is advised in patients with

severe renal or hepatic impairment.[3]

Drug Interactions: Co-administration with other central nervous system depressants (e.g.,

alcohol, sedatives) can potentiate drowsiness.[3] Drugs that inhibit or induce the cytochrome

P450 enzyme system may alter Quifenadine's plasma concentration and should be used

with caution.[3]

Experimental Protocols
The following sections describe representative methodologies for key experiments used to

characterize the pharmacological profile of antihistamines like Quifenadine.

Histamine H1 Receptor Binding Assay (Competitive
Radioligand)
This assay quantifies the affinity of a test compound for the H1 receptor.

Principle: The assay measures the ability of an unlabeled test compound (Quifenadine) to

compete with a radiolabeled ligand (e.g., [³H]-mepyramine) for binding to H1 receptors in a

prepared tissue or cell membrane homogenate.[11][12]

Methodology:

Membrane Preparation: Membranes are prepared from cells engineered to express a high

density of human H1 receptors (e.g., HEK293 or CHO cells).[11]

Incubation: A fixed concentration of radioligand ([³H]-mepyramine) and cell membrane

homogenate are incubated with increasing concentrations of the unlabeled test compound

(Quifenadine).[12]
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Separation: The reaction is terminated, and bound radioligand is separated from free

radioligand via rapid filtration through glass fiber filters.

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation

counting.

Data Analysis: The concentration of Quifenadine that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. This is then converted to an inhibitory constant (Ki)

using the Cheng-Prusoff equation, providing a measure of binding affinity.[13]

Diagram: H1 Receptor Binding Assay Workflow
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Caption: General workflow for a competitive H1 receptor radioligand binding assay.
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Diamine Oxidase (DAO) Activity Assay
(Colorimetric/Fluorometric)
This assay measures the enzymatic activity of DAO.

Principle: DAO catalyzes the oxidative deamination of a substrate (e.g., putrescine,

cadaverine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[2][14][15]

The generated H₂O₂ is then used in a coupled reaction with a probe and peroxidase to

produce a colorimetric or fluorescent signal that is proportional to the DAO activity.[2][14]

Methodology:

Sample Preparation: A biological sample (e.g., serum, plasma, tissue lysate) is prepared

and added to a multi-well plate.[2][14]

Reaction Initiation: A reaction mixture containing the DAO substrate (e.g., cadaverine), a

probe (e.g., DA-67), and peroxidase is added to the sample.[14]

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific

duration (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.[2][14]

Signal Measurement: The absorbance (for colorimetric assays) or fluorescence is

measured using a plate reader at the appropriate wavelength.[2]

Data Analysis: The DAO activity in the sample is calculated by comparing its signal to a

standard curve generated with known concentrations of H₂O₂ or a DAO positive control.[2]

[3]

Histamine-Induced Skin Wheal and Flare Test
This in vivo human model assesses the pharmacodynamic effect of an antihistamine.

Principle: The intradermal injection or skin prick of histamine causes a localized triple

response: a central red spot, a surrounding edematous wheal, and a peripheral red flare. An

effective antihistamine will suppress the size of the wheal and flare.[16][17]

Methodology:
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Baseline Measurement: A standardized dose of histamine is administered to the volar

surface of the forearm via skin prick test, and the resulting wheal and flare areas are

measured after a set time (e.g., 15-20 minutes).[17]

Drug Administration: The subject is administered a dose of the antihistamine (Quifenadine)

or placebo.

Post-Dose Challenge: At various time points after drug administration (e.g., 2, 4, 8, 24

hours), the histamine challenge is repeated on an adjacent skin area.[18]

Measurement: The wheal and flare areas are measured at each time point.

Data Analysis: The percentage reduction in wheal and flare area at each post-dose time

point compared to baseline is calculated to determine the onset, magnitude, and duration

of the antihistamine's effect.[17][18]

Signaling Pathways
H1 Receptor Signaling
The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that primarily signals

through the Gq/11 family of G-proteins.[7]

Activation: Binding of histamine to the H1 receptor induces a conformational change,

activating the associated Gq protein.[19]

Downstream Cascade: Activated Gq stimulates phospholipase C (PLC).[7][20] PLC then

cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers:

inositol trisphosphate (IP₃) and diacylglycerol (DAG).[20]

Cellular Effects:

IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular

calcium (Ca²⁺).[20]

DAG and elevated Ca²⁺ levels co-activate protein kinase C (PKC).[20]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5916396/
https://pubmed.ncbi.nlm.nih.gov/8932546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5916396/
https://pubmed.ncbi.nlm.nih.gov/8932546/
https://en.wikipedia.org/wiki/Histamine_H1_receptor
https://proteopedia.org/wiki/index.php/Histamine_H1_receptor
https://en.wikipedia.org/wiki/Histamine_H1_receptor
https://www.researchgate.net/figure/Proven-signal-transduction-pathways-for-the-histamine-H1-receptor-in-principle-Histamine_fig1_370749264
https://www.researchgate.net/figure/Proven-signal-transduction-pathways-for-the-histamine-H1-receptor-in-principle-Histamine_fig1_370749264
https://www.researchgate.net/figure/Proven-signal-transduction-pathways-for-the-histamine-H1-receptor-in-principle-Histamine_fig1_370749264
https://www.researchgate.net/figure/Proven-signal-transduction-pathways-for-the-histamine-H1-receptor-in-principle-Histamine_fig1_370749264
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This cascade ultimately leads to downstream effects such as smooth muscle contraction,

increased vascular permeability, and the activation of transcription factors like NF-κB,

which promotes the expression of pro-inflammatory genes.[7][20]

Diagram: Histamine H1 Receptor Signaling Pathway
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Caption: Simplified signaling cascade following histamine binding to the H1 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The antiarrhythmic properties of quifenadine, H1-histamine receptor blocker in children
with premature beats: a randomized controlled pilot trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. sigmaaldrich.com [sigmaaldrich.com]

3. seebeyondshop.com [seebeyondshop.com]

4. Quifenadine - Wikipedia [en.wikipedia.org]

5. What is the mechanism of Quifenadine Hydrochloride? [synapse.patsnap.com]

6. researchgate.net [researchgate.net]

7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

8. researchgate.net [researchgate.net]

9. go.drugbank.com [go.drugbank.com]

10. adc.bmj.com [adc.bmj.com]

11. benchchem.com [benchchem.com]

12. pubs.acs.org [pubs.acs.org]

13. pubs.acs.org [pubs.acs.org]

14. Standardization of a colorimetric technique for determination of enzymatic activity of
diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine
intolerance - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. Correlations between histamine-induced wheal, flare and itch - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. Suppression of wheal and flare in histamine test by the main H1 antihistamines
commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b173090?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/19487925/
https://pubmed.ncbi.nlm.nih.gov/19487925/
https://pubmed.ncbi.nlm.nih.gov/19487925/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/748/021/mak351bul.pdf
https://seebeyondshop.com/how-to-perform-diamine-oxidase-assay/
https://en.wikipedia.org/wiki/Quifenadine
https://synapse.patsnap.com/article/what-is-the-mechanism-of-quifenadine-hydrochloride
https://www.researchgate.net/figure/Schematic-presentation-of-the-signaling-pathway-involved-in-histamine-induced_fig3_233841010
https://en.wikipedia.org/wiki/Histamine_H1_receptor
https://www.researchgate.net/publication/26258681_The_Antiarrhythmic_Properties_of_Quifenadine_H-1-Histamine_Receptor_Blocker_in_Children_with_Premature_Beats_A_Randomized_Controlled_Pilot_Trial
https://go.drugbank.com/drugs/DB13713
https://adc.bmj.com/content/106/Suppl_2/A77.1
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Histamine_H1_Receptor_Binding_Assay_for_Carebastine.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02043
https://pubs.acs.org/doi/10.1021/acsomega.0c06358
https://pmc.ncbi.nlm.nih.gov/articles/PMC7475190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7475190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7475190/
https://www.researchgate.net/figure/The-principle-of-the-assay-method-of-diamine-oxidase-DAO-activity-The-amount-of-the_fig1_343974292
https://pubmed.ncbi.nlm.nih.gov/8844121/
https://pubmed.ncbi.nlm.nih.gov/8844121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5916396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5916396/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. Inhibition of histamine-induced skin wheal and flare after 5 days of mizolastine - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. proteopedia.org [proteopedia.org]

20. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Pharmacological Profile of Quifenadine
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173090#pharmacological-profile-of-quifenadine-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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